N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a phthalimide moiety, which is a nitrogen-containing heterocycle.
Preparation Methods
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .
Chemical Reactions Analysis
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other phthalimide derivatives, such as:
N-(1,3-dioxoisoindolin-2-yl)aminothiocarbohydrazide: This compound also contains a phthalimide moiety and has similar biological activities.
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: This derivative has a different substituent on the phthalimide ring and exhibits unique properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
Properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-9-4-10-25-16)20-12-5-3-6-13(11-12)21-18(23)14-7-1-2-8-15(14)19(21)24/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBPTBPZIFJPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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